4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of an acetamido group, a methoxy group, a methyl group, and a sulfonyl azide group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetamido group.
Methoxylation: Introduction of the methoxy group.
Sulfonylation: Introduction of the sulfonyl group.
Azidation: Conversion of the sulfonyl group to a sulfonyl azide group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles in the presence of a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields an amine, while oxidation of the methoxy group yields a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Uniqueness
This detailed article provides a comprehensive overview of 4-Acetamido-5-methoxy-2-methylbenzene-1-sulfonyl azide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
114209-77-7 |
---|---|
Molekularformel |
C10H12N4O4S |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
N-(4-azidosulfonyl-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12N4O4S/c1-6-4-8(12-7(2)15)9(18-3)5-10(6)19(16,17)14-13-11/h4-5H,1-3H3,(H,12,15) |
InChI-Schlüssel |
HGRKXBADDWNZRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N=[N+]=[N-])OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.